Molecular Weight vs. Thiophen-2-yl Analog
The target compound incorporates a methylene spacer between the urea nitrogen and the thiophene ring (thiophen‑2‑ylmethyl), whereas the closest cataloged analog bears a direct thiophen‑2‑yl attachment. This results in a molecular weight increase of 14.02 g mol⁻¹ (286.34 vs. 272.32) and adds one rotatable bond, which can affect target binding entropy, passive permeability, and metabolic soft spots .
| Evidence Dimension | Molecular weight and side‑chain topology |
|---|---|
| Target Compound Data | MW 286.34 g mol⁻¹; side chain = –CH₂–thiophen-2-yl |
| Comparator Or Baseline | 1,1-Difluoro-N-(thiophen-2-yl)-6-azaspiro[2.5]octane-6-carboxamide (CAS 2320895‑63‑2); MW 272.32 g mol⁻¹; side chain = –thiophen-2-yl |
| Quantified Difference | ΔMW = +14.02 g mol⁻¹; one additional sp³‑hybridized methylene unit |
| Conditions | Calculated from molecular formulas C₁₃H₁₆F₂N₂OS (target) and C₁₂H₁₄F₂N₂OS (comparator) |
Why This Matters
Procurement and screening teams must distinguish these two analogs because the additional methylene can shift lipophilicity (clogP), metabolic clearance, and off‑target binding, even when the core scaffold is identical.
